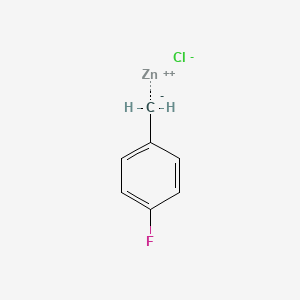

4-Fluoro-benzylzinc chloride

Description

Significance of Organozinc Reagents in Organic Synthesis

Organozinc reagents are valuable tools in forming new carbon-carbon bonds. sigmaaldrich.com Their utility is largely due to a balance of reactivity and functional group tolerance, which sets them apart from more reactive organometallic compounds like organolithium or Grignard reagents. sigmaaldrich.com

Functional Group Compatibility and Reactivity Profiles

A key advantage of organozinc reagents is their compatibility with a wide array of functional groups. researchgate.netiupac.org They can be used in the presence of esters, nitriles, amides, ketones, and more without reacting with these groups. sigmaaldrich.comorganic-chemistry.org This tolerance allows for the construction of complex, polyfunctional molecules without the need for extensive protecting group strategies. iupac.org The reactivity of organozinc reagents can be modulated, often through transmetalation to more reactive species like organocopper or through the use of transition metal catalysts such as palladium or nickel. researchgate.netiupac.org This tunable reactivity allows for a high degree of control in synthetic transformations. researchgate.net

The preparation of organozinc reagents has also become more accessible. While traditionally prepared via transmetalation from organolithium or Grignard reagents, the development of highly activated Rieke® Zinc allows for the direct reaction with organic halides, including those with sensitive functional groups. sigmaaldrich.com Furthermore, the use of lithium chloride (LiCl) has been shown to significantly facilitate the direct insertion of zinc dust into organic halides, including benzylic chlorides, to form the corresponding organozinc reagents under mild conditions. organic-chemistry.orgnih.govthieme-connect.comthieme-connect.com

Role of Benzylic Zinc Halides as Key Synthetic Intermediates

Benzylic zinc halides, a subclass of organozinc reagents, are particularly important intermediates for creating molecules with pharmaceutical relevance. lookchem.com Their preparation from benzylic halides and zinc dust is often more direct and less prone to homocoupling side reactions compared to the synthesis of their lithium and magnesium counterparts. lookchem.com

These reagents participate in a variety of crucial synthetic transformations:

Cross-Coupling Reactions: Benzylic zinc halides are excellent partners in Negishi cross-coupling reactions, which form carbon-carbon bonds by reacting with organic halides in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This method is versatile, allowing for the coupling of sp2 and sp3 carbon centers. wikipedia.org Iron-based catalysts have also been shown to be effective for these couplings. rsc.orgrsc.org

Acylation Reactions: They can be acylated to form ketones, a fundamental functional group in organic chemistry. acs.org

Addition to Aldehydes and Ketones: Benzylic zinc reagents readily add to carbonyl compounds to produce alcohols. acs.org

Michael Additions: In the presence of a copper catalyst, they can participate in Michael additions to α,β-unsaturated carbonyl compounds. acs.org

The direct synthesis of highly functionalized benzylic zinc chlorides is possible in the presence of LiCl, which allows for the smooth conversion of various benzylic chlorides bearing functional groups like iodides, cyanides, esters, and ketones into the corresponding zinc reagents with minimal side products. nih.gov

Context of Fluorinated Organometallics

The introduction of fluorine into organic molecules can significantly alter their properties. Fluorinated organometallics serve as key reagents for achieving this strategic incorporation.

Strategic Introduction of Fluorine Atoms in Complex Molecular Architectures

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery and materials science. nih.govtandfonline.comalfa-chemistry.com The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can impart desirable characteristics to a molecule. nih.govossila.com These can include:

Enhanced Metabolic Stability: Replacing a carbon-hydrogen bond with a carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug. nih.govmdpi.com

Increased Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets. nih.gov

Modified Acidity/Basicity and Lipophilicity: Fluorine substitution can fine-tune the physicochemical properties of a molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comrsc.org

Fluorinated building blocks, like 4-fluoro-benzylzinc chloride, provide a direct and efficient way to introduce these beneficial properties into complex molecular structures. tandfonline.comtandfonline.com

Enhanced Thermal Stability and Utility of Fluorinated Organozinc Reagents in Comparison to Other Organometallics

A significant challenge with many fluorinated organometallic reagents, particularly organolithium and Grignard reagents, is their limited thermal stability. oup.comcas.cn They can be prone to decomposition, which limits their practicality in synthesis. oup.com In contrast, fluorinated organozinc reagents often exhibit superior thermal stability. oup.comsigmaaldrich.com This enhanced stability allows for their preparation and use under less stringent, more practical laboratory conditions. oup.com The increased stability, combined with their functional group tolerance, makes fluorinated organozinc reagents highly valuable and versatile tools for the synthesis of fluorinated compounds. oup.comsigmaaldrich.com

Academic Research Focus on this compound

Academic research on this compound centers on its application as a nucleophilic building block in organic synthesis. smolecule.com Its primary utility is in carbon-carbon bond-forming reactions, where it introduces the 4-fluorobenzyl moiety into target molecules. smolecule.com

Key areas of investigation include its participation in:

Negishi Coupling: This palladium-catalyzed reaction is a cornerstone of its application, enabling the coupling with various organic halides. smolecule.com

Suzuki-Miyaura Coupling: It can also act as the electrophilic partner in this type of palladium-catalyzed cross-coupling. smolecule.com

Alkylation Reactions: Its reaction with electrophiles like carbonyl compounds expands its synthetic utility. smolecule.com

The presence of the fluorine atom at the para-position enhances its nucleophilicity and modifies its electronic properties, allowing for selective reactivity. smolecule.com Research continues to explore the full synthetic potential of this and other fluorinated organozinc reagents. smolecule.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H6ClFZn |

|---|---|

Molecular Weight |

210.0 g/mol |

IUPAC Name |

zinc;1-fluoro-4-methanidylbenzene;chloride |

InChI |

InChI=1S/C7H6F.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

InChI Key |

HEXMIUITECMJJV-UHFFFAOYSA-M |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)F.[Cl-].[Zn+2] |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Fluoro Benzylzinc Chloride

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis is a cornerstone of modern synthetic chemistry, and organozinc halides like 4-Fluoro-benzylzinc chloride are excellent nucleophilic partners in these transformations. The high functional group tolerance and moderate reactivity of organozinc compounds make them ideal for complex molecule synthesis. Palladium and cobalt are two of the most effective metals for catalyzing the cross-coupling of benzylic zinc reagents with various electrophiles.

The Negishi cross-coupling, a palladium-catalyzed reaction between an organozinc compound and an organic halide, is a powerful method for C(sp³)–C(sp²) bond formation. This reaction is known for its broad substrate scope and tolerance of numerous functional groups.

The palladium-catalyzed coupling of benzylic zinc halides with aryl and heteroaryl halides is a highly efficient process for synthesizing diarylmethanes. The reaction proceeds effectively with both aryl bromides and, notably, with more challenging but readily available aryl chlorides. The choice of ligand on the palladium catalyst is crucial for achieving high yields and selectivity. Bulky, electron-rich biaryldialkylphosphine ligands, such as CPhos, have been shown to be particularly effective in promoting the desired reductive elimination step over undesired side reactions like β-hydride elimination.

The versatility of this method allows for the coupling of a wide range of substituted aryl halides. For instance, activated aryl chlorides serve as suitable substrates, providing the coupled products in high yield, although they may require longer reaction times compared to the corresponding aryl bromides.

| Entry | Aryl Halide (ArX) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Bromoacetophenone | 4-(4-Acetylbenzyl)fluorobenzene | 94 |

| 2 | 4-Chloroacetophenone | 4-(4-Acetylbenzyl)fluorobenzene | 98 |

| 3 | 2-Bromobenzonitrile | 2-(4-Fluorobenzyl)benzonitrile | 87 |

| 4 | 2-Chlorobenzonitrile | 2-(4-Fluorobenzyl)benzonitrile | 94 |

| 5 | 4-Bromobenzaldehyde | 4-(4-Fluorobenzyl)benzaldehyde | 91 |

Note: The data in this table are representative of Negishi couplings with benzylic zinc reagents and various aryl halides, as specific yield data for this compound across this range of partners was not available in the cited sources. The yields are based on similar reactions reported in the literature.

Organozinc reagents can react with chloroformates in the presence of a palladium catalyst to form esters. This transformation is a valuable method for introducing an ester functionality. The reaction of a serine-derived organozinc reagent with phenyl chloroformate under palladium catalysis has been shown to produce a protected 4-oxo-2,6-diaminopimelic acid derivative, demonstrating the utility of this approach for constructing complex molecules. While specific studies detailing the reaction of this compound with ethyl chloroformate are not prevalent, the general reactivity pattern of organozinc reagents suggests that this reaction would proceed to form ethyl 2-(4-fluorophenyl)acetate.

A significant advantage of the palladium-catalyzed Negishi coupling is its broad scope with respect to the electronic properties of the coupling partners. The reaction accommodates both electron-rich and electron-deficient aryl halides, a crucial feature for the synthesis of diverse molecular architectures.

For electron-deficient aryl bromides, the use of a co-solvent like toluene (B28343) can lead to higher yields and selectivities. Functional groups such as esters, nitriles, and aldehydes on the aryl halide are well-tolerated. Similarly, electron-rich aryl halides, such as those bearing methoxy (B1213986) or phenyl substituents, also couple efficiently. This wide tolerance allows for the strategic incorporation of various functionalities into the final product, making the Negishi coupling a highly versatile synthetic tool.

While palladium catalysts are highly effective, their cost and toxicity have prompted research into alternatives using more abundant, first-row transition metals like cobalt. Cobalt catalysts have proven to be a practical and efficient alternative for the cross-coupling of benzylic zinc reagents.

A catalytic system composed of cobalt(II) chloride (CoCl₂) and isoquinoline (B145761) as an additive facilitates the convenient cross-coupling of benzylic zinc reagents with a variety of aryl and heteroaryl bromides or chlorides. This method is effective for producing polyfunctionalized diaryl- and aryl-heteroaryl-methane derivatives.

Research has demonstrated the successful coupling of this compound with 4-bromobenzonitrile (B114466) using a CoCl₂/isoquinoline catalytic system. The reaction proceeds smoothly to afford the desired product in good yield. The scope of this cobalt-catalyzed reaction is broad, tolerating various functional groups like esters and nitriles. It has been successfully applied to a range of benzylic zinc chlorides and aryl halides, highlighting its utility in organic synthesis.

| Entry | Benzylic Zinc Reagent | Aryl Halide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzylzinc chloride | 4-Bromobenzonitrile | 4-Benzylbenzonitrile | 82 |

| 2 | 4-Fluorobenzylzinc chloride | 4-Bromobenzonitrile | 4-(4-Fluorobenzyl)benzonitrile | 79 |

| 3 | 4-Methoxybenzylzinc chloride | 4-Bromobenzonitrile | 4-(4-Methoxybenzyl)benzonitrile | 82 |

| 4 | 2-Chlorobenzylzinc chloride | 4-Bromobenzonitrile | 4-(2-Chlorobenzyl)benzonitrile | 74 |

| 5 | Ethyl 4-(chlorozinc)methyl)benzoate | 4-Bromobenzonitrile | Ethyl 4-(4-cyanobenzyl)benzoate | 62 |

Data sourced from Benischke, A. D. et al. (2016).

Cobalt-Catalyzed Cross-Couplings

Effect of Ligands (e.g., Isoquinoline) and Solvent Systems on Reaction Outcome

In the cobalt-catalyzed cross-coupling of benzylic zinc reagents, such as this compound, with aryl and heteroaryl halides, the choice of ligand and solvent system is critical for achieving high efficiency and yields. Research has demonstrated that nitrogen-based ligands, particularly isoquinoline, can significantly promote these reactions. semanticscholar.orgresearchgate.net

A catalytic system composed of cobalt(II) chloride (CoCl₂) and isoquinoline facilitates the convenient cross-coupling of various benzylic zinc reagents with aryl and heteroaryl bromides or chlorides. semanticscholar.orgresearchgate.net The addition of 10 mol% of isoquinoline in conjunction with 5 mol% of CoCl₂ has been identified as an effective combination for producing polyfunctionalized diaryl- and aryl-heteroaryl-methane derivatives. semanticscholar.org

The solvent system also plays a crucial role. Control experiments have shown that in the absence of a transition metal catalyst, no reaction occurs between benzylzinc chloride and 4-bromobenzonitrile in a 2:1 mixture of tetrahydrofuran (B95107) (THF) and methyl tert-butyl ether (MTBE) at 50°C. semanticscholar.org This highlights the necessity of the cobalt catalyst. While various iron catalysts were found to be inefficient, cobalt(II) bromide and cobalt(II) chloride proved effective, with the addition of isoquinoline further enhancing the reaction rate and yield. semanticscholar.org

The data below illustrates the impact of the catalyst and ligand on a model cross-coupling reaction.

| Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| None | None | THF/MTBE | 50 | 0 | semanticscholar.org |

| Fe(acac)₃ (5) | None | THF/MTBE | 50 | <5 | semanticscholar.org |

| CoBr₂ (5) | None | THF/MTBE | 50 | 72 | semanticscholar.org |

| CoCl₂ (5) | Isoquinoline (10) | THF/MTBE | 50 | 94 | semanticscholar.org |

Proposed Mechanistic Pathways (e.g., Co(I)/Co(II)/Co(III) Catalytic Cycle)

The mechanistic pathway for cobalt-catalyzed cross-coupling reactions involving organozinc reagents is generally understood to proceed through a Co(I)/Co(II)/Co(III) catalytic cycle. Although specific studies focusing exclusively on this compound are limited, a plausible mechanism can be proposed based on established cobalt catalysis principles. organic-chemistry.orgmdpi.com

The catalytic cycle is likely initiated by the transmetalation of the organozinc reagent with a cobalt(II) halide salt (e.g., CoCl₂). This step forms an organocobalt(II) intermediate. organic-chemistry.org The subsequent steps involve oxidative addition and reductive elimination, cycling through different oxidation states of cobalt.

A general plausible mechanism involves the following key steps:

Transmetalation: The 4-fluoro-benzyl group is transferred from zinc to the Co(II) center, displacing a halide and forming a (4-fluorobenzyl)cobalt(II) species.

Oxidative Addition: The aryl or heteroaryl halide substrate undergoes oxidative addition to the Co(II) center. However, a more commonly accepted pathway in such systems involves the initial reduction of Co(II) to a more nucleophilic Co(I) species. This Co(I) intermediate then undergoes oxidative addition with the aryl halide to form a Co(III) intermediate. mdpi.com

Reductive Elimination: The two organic groups (4-fluorobenzyl and the aryl/heteroaryl group) on the Co(III) center couple and are eliminated, forming the final cross-coupled product. This step regenerates a Co(I) species, which can then be re-oxidized to Co(II) or participate in the next catalytic cycle. mdpi.comresearchgate.net

This Co(I)/Co(II)/Co(III) cycle effectively facilitates the formation of the new carbon-carbon bond, with the cobalt catalyst acting as the central mediator for the transfer of organic groups. mdpi.com

Copper-Mediated and Copper-Catalyzed Reactions

Acylation with Acid Chlorides

The reaction of organozinc compounds like this compound with acid chlorides to produce ketones is a well-established transformation, often referred to as the Blaise ketone synthesis. wikipedia.org While this reaction can proceed without a catalyst, its efficiency and substrate scope are significantly enhanced by the use of transition metal catalysts, including copper. nih.govnih.govorganic-chemistry.org

Copper-catalyzed acylation involves the reaction of the organozinc reagent with an acid chloride in the presence of a copper salt, typically Cu(I). The process is believed to involve the in situ formation of a more reactive organocopper species via transmetalation from the organozinc compound. This organocopper intermediate then readily reacts with the acid chloride to yield the corresponding ketone. nih.gov This method is highly chemoselective, as the intermediate organocopper species are generally unreactive towards the ketone product, preventing the common side reaction of over-addition to form a tertiary alcohol. chemistrysteps.com

The general transformation is as follows: 4-F-C₆H₄CH₂ZnCl + RCOCl --(Cu catalyst)--> 4-F-C₆H₄CH₂COR + ZnCl₂

This methodology provides a direct and efficient route to polyfunctionalized aryl benzyl (B1604629) ketones from this compound and various acid chlorides. organic-chemistry.orgorganic-chemistry.org

Conjugate Addition to α,β-Unsaturated Systems (e.g., Cyclohexenone)

Copper-catalyzed conjugate addition (or 1,4-addition) is a powerful method for carbon-carbon bond formation. nih.gov Organozinc reagents, including this compound, are effective nucleophiles in these reactions, particularly for adding to α,β-unsaturated ketones like cyclohexenone. rug.nlbeilstein-journals.org

The reaction mechanism involves the formation of an organocopper intermediate from the organozinc reagent and a copper salt. This "cuprate-like" species then adds to the β-position of the α,β-unsaturated system. beilstein-journals.org The resulting enolate is subsequently protonated during workup to give the final 1,4-adduct. The use of copper is crucial as it directs the nucleophilic attack to the β-carbon (1,4-addition) rather than the carbonyl carbon (1,2-addition). mdpi.com

For the reaction of this compound with cyclohexenone, the expected product would be 3-(4-fluorobenzyl)cyclohexanone. This transformation is highly efficient and stereoselective, especially when chiral ligands are employed in asymmetric versions of the reaction. rug.nlcore.ac.uk

| Organozinc Reagent | α,β-Unsaturated Substrate | Catalyst System | Product | Reference |

|---|---|---|---|---|

| This compound | Cyclohexenone | Cu(I) or Cu(II) salt, often with a ligand | 3-(4-Fluorobenzyl)cyclohexanone | rug.nlbeilstein-journals.org |

| Dialkylzinc (e.g., Et₂Zn) | Cyclohexenone | Cu(OTf)₂, Chiral Phosphoramidite Ligand | (S)-3-Ethylcyclohexanone | core.ac.uk |

Allylic and Benzylic Cross-Couplings

Copper-catalyzed cross-coupling reactions provide an effective means to form C(sp³)–C(sp³) bonds. This compound can serve as a potent nucleophile in coupling reactions with allylic and benzylic electrophiles, such as halides or phosphates. beilstein-journals.orgbeilstein-journals.org

These reactions typically proceed through an Sₙ2' mechanism for allylic substrates, where the organocopper intermediate attacks the γ-position of the allylic system, leading to a double bond migration. beilstein-journals.org For benzylic electrophiles, a direct Sₙ2-type displacement is more common. Copper catalysts are essential for facilitating these transformations, which often require mild reaction conditions. organic-chemistry.orgnih.gov The versatility of this method allows for the synthesis of complex molecular architectures containing the 1-aryl-2-(4-fluorophenyl)ethane or 4-fluorobenzyl-substituted allylic frameworks.

Sulfonylation with Sulfonyl Halides

The synthesis of sulfones can be efficiently achieved through the copper-catalyzed coupling of organozinc reagents with sulfonyl halides. rsc.orgrsc.org Specifically, this compound can react with various alkyl or aryl sulfonyl chlorides in the presence of a copper(I) iodide (CuI) catalyst to afford the corresponding 4-fluorobenzyl sulfones in moderate to high yields. rsc.orgscispace.com

This reaction proceeds efficiently at room temperature and demonstrates good functional group tolerance. rsc.org The protocol typically involves treating the sulfonyl chloride with the organozinc reagent in THF. The addition of CuI, often in conjunction with a bidentate chelating ligand like TMEDA (tetramethylethylenediamine), significantly improves the sluggish reactivity observed in the absence of a catalyst. rsc.org This method provides a direct and practical strategy for synthesizing functionalized sulfones, which are important structural motifs in medicinal chemistry and materials science. thieme-connect.comwikipedia.org

The general reaction is depicted as: 4-F-C₆H₄CH₂ZnCl + RSO₂Cl --(CuI)--> 4-F-C₆H₄CH₂SO₂R + ZnCl₂

Below is a table showing representative yields for the CuI-catalyzed sulfonylation of benzylic zinc reagents with sulfonyl chlorides. rsc.org

| Benzylic Zinc Reagent | Sulfonyl Chloride | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| C₆H₅CH₂ZnBr | CH₃SO₂Cl | CuI | 85 | rsc.org |

| C₆H₅CH₂ZnBr | C₆H₅SO₂Cl | CuI | 81 | rsc.org |

| 4-Cl-C₆H₄CH₂ZnBr | CH₃SO₂Cl | CuI | 82 | rsc.org |

| 4-F-C₆H₄CH₂ZnCl (Expected) | p-Toluenesulfonyl chloride | CuI | High | rsc.org |

Iron-Catalyzed Cross-Couplings

The use of iron, an abundant, inexpensive, and environmentally benign metal, as a catalyst for cross-coupling reactions has garnered significant interest as a sustainable alternative to precious metals like palladium. organic-chemistry.orgnih.gov this compound can participate in these transformations, coupling with various organic electrophiles. Iron-catalyzed cross-coupling reactions often proceed efficiently with aryl chlorides, tosylates, and sulfonates, which can be challenging substrates for other catalytic systems. organic-chemistry.orgresearchgate.net

The mechanism of these reactions can be complex and is thought to involve iron species in low formal oxidation states. researchgate.net The reaction of an organozinc reagent, such as this compound, with an iron salt catalyst can generate a highly reactive organoiron intermediate. This intermediate then undergoes oxidative addition with an aryl electrophile, followed by reductive elimination to furnish the cross-coupled product and regenerate the active iron catalyst. The presence of additives like TMEDA (tetramethylethylenediamine) or magnesium salts can be crucial for promoting the catalytic cycle and achieving high yields. organic-chemistry.orgresearchgate.net Functional group tolerance is a key feature of these iron-catalyzed methods. researchgate.net For instance, the coupling of arylzinc reagents with alkyl sulfonates proceeds smoothly in the presence of an iron(III) chloride catalyst and TMEDA, tolerating functional groups such as esters. organic-chemistry.org

Below is a table illustrating the scope of iron-catalyzed cross-coupling reactions with representative substrates.

| Aryl Electrophile | Alkyl/Aryl Nucleophile | Catalyst System | Product Yield (%) |

| 4-Fluorophenyl 4-chlorobenzenesulfonate | n-Hexyl-MgCl | Fe(acac)₃ / DMI | 95% nih.gov |

| 1-Chloronaphthalene | Phenylzinc chloride | FeCl₃ / TMEDA | 91% |

| 4-Chlorotoluene | n-Butylzinc bromide | FeCl₃ / TMEDA | 85% |

This table presents representative examples of iron-catalyzed cross-coupling reactions to illustrate the general scope and efficiency of this methodology.

Addition Reactions to Unsaturated Systems

Nucleophilic Addition to Aldehydes for Benzylic Alcohol Synthesis

Benzylic zinc chlorides, including the 4-fluoro derivative, exhibit high reactivity that allows for efficient nucleophilic addition to a variety of aldehydes, yielding valuable benzylic alcohols. acs.orgorganic-chemistry.org A significant advantage of this method is that the reaction often proceeds in high yield without the need for a catalyst. acs.org The organozinc reagent is typically prepared in situ by the oxidative addition of zinc dust to the corresponding benzyl chloride, a process that is often mediated by lithium chloride (LiCl) to ensure a smooth and complete reaction. acs.org

The subsequent addition of an aldehyde to the solution of this compound at temperatures ranging from 0 to 25 °C leads to the formation of the corresponding secondary alcohol. acs.org This reaction is compatible with a range of substituted benzaldehydes, demonstrating its utility in the synthesis of diverse and functionally complex molecules. acs.org

| Benzylzinc Reagent | Aldehyde | Product Yield (%) |

| This compound | 4-Chlorobenzaldehyde | 98% acs.org |

| This compound | 3-Methoxybenzaldehyde | 87% acs.org |

| Benzylzinc chloride | 4-(Trifluoromethyl)benzaldehyde | 95% |

This table showcases the high efficiency of the uncatalyzed addition of benzylic zinc chlorides to various aldehydes.

Stereoselective Addition to Alkenyl(phenyl)iodonium Triflates

This compound can undergo highly stereoselective addition reactions with alkenyl(phenyl)iodonium triflates to produce trisubstituted alkenes. nih.govresearchgate.net This transformation is notable for its high degree of stereochemical control, affording single stereoisomers of the olefin products. nih.gov The remarkable reactivity of the phenyliodonio group as a leaving group facilitates this reaction, allowing it to be performed effectively in the absence of traditional copper or palladium catalysts that are often required for similar cross-couplings. nih.govresearchgate.net

The reaction is typically conducted in tetrahydrofuran (THF) at temperatures ranging from -40 °C to room temperature. nih.gov Despite a competing fragmentation pathway induced by electron transfer, the desired cross-coupled products are generally obtained in excellent yields. nih.govresearchgate.net This method provides a direct and efficient route to stereodefined trisubstituted alkenes, which are important structural motifs in many organic molecules.

| Benzylzinc Halide | Alkenyl(phenyl)iodonium Triflate | Reaction Conditions | Product Yield (%) | Stereochemistry |

| Benzylzinc bromide | (E)-Hex-1-en-1-yl(phenyl)iodonium triflate | THF, -40 °C to rt | 85% | Single E isomer |

| 4-Methylbenzylzinc bromide | (E)-Styryl(phenyl)iodonium triflate | THF, -40 °C to rt | 90% | Single E isomer |

| 4-Fluorobenzylzinc bromide | (Z)-1-Phenylprop-1-en-1-yl(phenyl)iodonium triflate | THF, -40 °C to rt | 78% | Single Z isomer |

This table provides examples of the stereoselective addition of benzylzinc halides to alkenyl(phenyl)iodonium triflates, based on findings reported in the literature. nih.govresearchgate.net

Reaction with Carbonyl Derivatives in the Presence of Lewis Acids

The reactivity of organozinc reagents like this compound towards carbonyl compounds can be significantly enhanced and controlled by the addition of Lewis acids. uni-muenchen.de Lewis acids activate the carbonyl group by coordinating to the oxygen atom, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the organozinc reagent.

This strategy is particularly useful for additions to less reactive carbonyl derivatives, such as ketones or esters, and can help to prevent side reactions like enolization or reduction. uni-muenchen.denih.gov For instance, while dialkylzinc reagents have been reported to add to trifluoromethyl ketones, additives are often required to suppress the competitive reduction of the ketone. nih.gov The choice of Lewis acid can influence the outcome of the reaction, and common examples include magnesium bromide (MgBr₂), zinc chloride (ZnCl₂), and boron trifluoride (BF₃). These Lewis acid-promoted additions expand the synthetic utility of benzylic zinc reagents, enabling the formation of a wider range of carbon-carbon bonds with various carbonyl-containing substrates. uni-muenchen.de

Other Notable Reactivity Profiles

Participation in Reductive Processes

Beyond its role as a nucleophile, this compound can participate in reductive processes, most notably in reductive homocoupling reactions. The C-Zn bond is polarized, but it also has sufficient covalent character to undergo homolytic cleavage under certain conditions, leading to the formation of a 4-fluorobenzyl radical. This radical species can then dimerize to form 1,2-bis(4-fluorophenyl)ethane.

This type of reactivity is conceptually related to the reductive homocoupling of benzyl chlorides, which can be achieved using catalytic systems that promote single-electron transfer to the C-Cl bond to generate a benzyl radical. nih.govchemrxiv.org In the case of the organozinc reagent, it can be viewed as a pre-activated species that can lead to the same radical intermediate. This process provides a direct method for synthesizing symmetrical bibenzyl structures, which are prevalent in numerous natural products and biologically active compounds. nih.govchemrxiv.org The reaction conditions, such as the presence of light or a redox-active catalyst, can influence the propensity for this radical-mediated reductive coupling pathway.

Utility in Multi-component Reaction Sequences

The application of this compound in multi-component reaction sequences, while not extensively documented, has been demonstrated in specialized contexts such as nickel-catalyzed cross-coupling reactions. These reactions, which bring together multiple components in a single pot to form a complex product, highlight the utility of this organozinc reagent in constructing highly functionalized molecules.

A notable example involves the nickel-catalyzed cross-coupling of 4-fluorobenzylzinc chloride with ethyl 2-chloronicotinate. This reaction proceeds efficiently in the presence of a nickel catalyst system, typically Ni(acac)₂ and PPh₃, in a mixed solvent system of THF and NMP at elevated temperatures. The process yields the corresponding hetero-diarylmethane derivative in good yield. While technically a cross-coupling reaction, its one-pot nature involving three distinct chemical entities (the organozinc reagent, the aromatic halide, and the catalyst system) showcases its utility in convergent synthetic strategies that share characteristics with multi-component reactions.

Detailed findings from this type of reaction are presented in the table below:

| Entry | Benzylic Zinc Chloride | Electrophile | Catalyst System | Product | Yield (%) |

| 1 | 4-Fluorobenzylzinc chloride | Ethyl 2-chloronicotinate | Ni(acac)₂ (0.5 mol%), PPh₃ (2 mol%) | 2-(4-Fluorobenzyl)nicotinic acid ethyl ester | 78 |

This reaction underscores the capability of this compound to participate in complex, one-pot transformations, leading to the efficient synthesis of molecules with significant structural complexity. The functional group tolerance of the organozinc reagent is a key feature, allowing for its application in the synthesis of diverse molecular architectures.

Reactions Involving in situ Generation of Difluorocarbene

The reactivity of benzylzinc halides, including by extension this compound, has been explored in reactions involving the in situ generation of difluorocarbene (:CF₂). These reactions provide a pathway to α,α-difluorinated organozinc species, which are valuable intermediates in the synthesis of fluorinated organic molecules.

The general mechanism involves the generation of difluorocarbene from a suitable precursor, which then inserts into the carbon-zinc bond of the benzylzinc halide. This insertion reaction leads to the formation of a new organozinc reagent with a difluoromethyl group attached to the benzylic carbon. These newly formed α,α-difluorobenzylzinc reagents are reasonably stable in solution and can be trapped by various electrophiles.

The reaction sequence can be summarized as follows:

Generation of Difluorocarbene: Difluorocarbene is typically generated from precursors such as (bromodifluoromethyl)trimethylsilane (B180072) (Me₃SiCF₂Br) upon activation.

Insertion into the C-Zn Bond: The highly reactive difluorocarbene inserts into the carbon-zinc bond of the this compound.

Quenching with Electrophiles: The resulting α,α-difluoro-4-fluorobenzylzinc chloride can then be reacted with a range of electrophiles, such as iodine, bromine, or a proton source, to yield the corresponding difluoromethylated products.

A representative reaction scheme is depicted below:

4-F-C₆H₄CH₂ZnCl + :CF₂ → 4-F-C₆H₄CH(CF₂)ZnCl

4-F-C₆H₄CH(CF₂)ZnCl + E⁺ → 4-F-C₆H₄CH(CF₂)E

(where E⁺ = I⁺, Br⁺, H⁺)

This methodology provides a direct route to introduce a difluoromethylene group adjacent to an aromatic ring, a structural motif of interest in medicinal chemistry and materials science. The reaction highlights the nucleophilic character of the organozinc reagent and the electrophilic nature of the in situ generated difluorocarbene.

| Precursor for :CF₂ | Benzylzinc Halide | Electrophile (E⁺) | Product |

| Me₃SiCF₂Br | Benzylzinc halide | I₂ | 1-Bromo-1,1-difluoro-2-phenylethane |

| Me₃SiCF₂Br | Benzylzinc halide | Br₂ | 1,1-Dibromo-1-fluoro-2-phenylethane |

| Me₃SiCF₂Br | Benzylzinc halide | H₂O | 1,1-Difluoro-2-phenylethane |

Applications of 4 Fluoro Benzylzinc Chloride in Complex Organic Synthesis

Construction of Polyfunctionalized Diaryl- and Aryl-Heteroaryl-methane Derivatives

4-Fluoro-benzylzinc chloride is a key building block in the synthesis of polyfunctionalized diaryl- and aryl-heteroaryl-methane derivatives. These structural motifs are prevalent in many biologically active molecules and functional materials. The primary method for their construction involves the cross-coupling of this compound with a variety of aryl and heteroaryl halides.

One of the most effective methods for this transformation is the Negishi cross-coupling reaction, which typically employs a palladium or nickel catalyst. However, recent advancements have demonstrated the efficacy of more sustainable and cost-effective cobalt catalysts. A notable example is the cobalt-catalyzed cross-coupling reaction, which, in the presence of a co-catalyst such as isoquinoline (B145761), facilitates the reaction between benzylic zinc reagents and (hetero)aryl halides.

The reaction of this compound with various aryl and heteroaryl bromides or chlorides proceeds under relatively mild conditions to afford the desired diaryl- or aryl-heteroaryl-methane products in good to excellent yields. The versatility of this method is highlighted by its tolerance of a wide range of functional groups on both coupling partners, including esters, nitriles, and ketones.

A specific example of this application is the palladium-catalyzed cross-coupling of 4-fluorobenzylzinc chloride with N-(2-bromoprop-2-en-1-yl)aniline. This reaction proceeds to completion within 24 hours at room temperature, yielding the corresponding diarylmethane product in a 61% isolated yield without the need for protecting the aniline (B41778) functional group.

Table 1: Examples of Diaryl- and Aryl-Heteroaryl-methane Derivatives Synthesized Using this compound

| Aryl/Heteroaryl Halide | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-(2-bromoprop-2-en-1-yl)aniline | Palladium-based | N-(2-((4-fluorobenzyl)amino)propyl)aniline | 61 | |

| 4-bromobenzonitrile (B114466) | CoCl₂/isoquinoline | 4-((4-fluorobenzyl)methyl)benzonitrile | 77-82 |

Synthesis of Phenylacetic Acid Derivatives via Acylation Strategies

The synthesis of phenylacetic acid derivatives, which are important precursors for pharmaceuticals and other fine chemicals, can be achieved using this compound through acylation strategies. This approach typically involves a two-step process: the acylation of the organozinc reagent to form a ketone, followed by a subsequent oxidation or rearrangement to yield the desired carboxylic acid derivative.

The first step, the acylation of this compound, can be efficiently carried out using various acylating agents, such as acyl chlorides. Iron-catalyzed acylation has emerged as a mild and convenient method for this transformation. For instance, the reaction of a benzylzinc chloride with an acyl chloride in the presence of a catalytic amount of iron(II) chloride (FeCl₂) affords the corresponding aryl benzyl (B1604629) ketone in high yield. This reaction demonstrates broad functional group tolerance, making it a versatile tool in organic synthesis.

While the direct conversion of the resulting ketone to a phenylacetic acid derivative is not explicitly detailed for the 4-fluoro-substituted compound in the reviewed literature, established organic transformations can be applied. For example, the Baeyer-Villiger oxidation of the ketone would lead to an ester, which can then be hydrolyzed to the corresponding 4-fluorophenylacetic acid. Alternatively, other rearrangement reactions, such as the Willgerodt-Kindler reaction, could potentially be employed.

Another synthetic route to phenylacetic acid derivatives from benzylzinc halides is through carbonylation reactions. This involves the insertion of carbon monoxide into the carbon-zinc bond, followed by quenching with an appropriate reagent to yield the carboxylic acid or its ester. Although not specifically documented for this compound, this strategy represents a plausible and direct approach to the synthesis of 4-fluorophenylacetic acid.

Strategic Application in the Total Synthesis of Natural Products and Pharmaceutical Scaffolds (e.g., Papaverine)

The strategic application of this compound extends to the total synthesis of complex natural products and pharmaceutical scaffolds. While direct utilization of this specific reagent in the synthesis of the alkaloid Papaverine is not explicitly documented in readily available literature, a retrosynthetic analysis of Papaverine reveals a potential application.

Papaverine is a benzylisoquinoline alkaloid, and its structure can be dissected to reveal a 3,4-dimethoxybenzyl moiety attached to an isoquinoline core. A key step in many syntheses of Papaverine and its analogs is the formation of the bond between the benzyl group and the isoquinoline precursor.

Retrosynthetic Analysis of Papaverine:

A plausible retrosynthetic disconnection of the Papaverine skeleton would involve breaking the bond between the benzyl group and the isoquinoline ring. This would lead to a 3,4-dimethoxybenzyl electrophile and an isoquinoline nucleophile, or vice versa. In a synthetic direction, a suitably functionalized isoquinoline derivative could be coupled with a 3,4-dimethoxybenzyl organometallic reagent.

While the natural biosynthetic pathway of Papaverine involves enzymatic steps, chemical syntheses often rely on the coupling of key fragments. Given the effectiveness of benzylzinc reagents in cross-coupling reactions for the formation of diarylmethane structures, it is conceivable that a derivative of this compound, or a similar organozinc compound, could be employed in a synthetic route towards Papaverine or its analogs. The fluorine atom could serve as a bioisostere for a hydrogen atom or a hydroxyl group, or it could be used as a handle for further functionalization.

The use of organozinc reagents in the synthesis of complex molecules is well-established, and their functional group tolerance makes them attractive for late-stage introductions of key fragments in a total synthesis campaign. Therefore, the application of this compound or related reagents in the synthesis of Papaverine and other complex natural products remains a promising area for future research.

Development of Novel and Efficient Synthetic Strategies for Biaryl Functionalities

The development of novel and efficient synthetic strategies for the creation of biaryl functionalities is a cornerstone of modern organic chemistry, and this compound plays a significant role in this endeavor through its participation in Negishi cross-coupling reactions. While the term "biaryl" traditionally refers to two directly connected aryl rings, the formation of a diarylmethane unit can be considered a broader biaryl functionality, as it links two aromatic systems.

The Negishi coupling provides a powerful and versatile method for the formation of carbon-carbon bonds between sp²- and sp³-hybridized carbon atoms. In this context, this compound serves as the sp³-hybridized nucleophilic partner, reacting with a variety of aryl and heteroaryl halides (the sp²-hybridized electrophilic partner) in the presence of a palladium or nickel catalyst.

Recent advancements in this area have focused on improving the efficiency, sustainability, and scope of these reactions. The use of highly active and well-defined catalyst systems, such as those based on biarylphosphine ligands, has enabled the coupling of sterically demanding substrates and has allowed for lower catalyst loadings. Furthermore, the development of flow chemistry protocols for Negishi couplings has offered advantages in terms of reaction control, scalability, and safety, particularly for the in situ generation and use of organozinc reagents.

The functional group tolerance of the Negishi coupling is a key advantage, allowing for the synthesis of highly functionalized diarylmethanes that would be difficult to prepare using other methods. The presence of the fluorine atom in this compound is well-tolerated in these reactions and can be a desirable feature in the final product, for example, in the context of medicinal chemistry where fluorine substitution can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Table 2: Catalyst Systems for Negishi Coupling of Benzylzinc Reagents

| Catalyst | Ligand | Key Features | Reference |

|---|---|---|---|

| Palladium(II) acetate | CPhos | High efficiency for secondary alkylzinc halides | |

| Palladium(II) chloride | Amphos | Enables "on water" couplings |

Contributions to Stereoselective Synthesis Methodologies

The application of this compound in stereoselective synthesis methodologies represents a frontier in the utility of this versatile reagent. While specific examples of highly stereoselective reactions involving this compound are not extensively documented, the broader field of organozinc chemistry provides a strong foundation for its potential in this area.

One of the most promising avenues for the stereoselective application of this compound is in the enantioselective addition to aldehydes and ketones. This reaction, which leads to the formation of chiral secondary and tertiary alcohols, can be rendered highly enantioselective through the use of chiral ligands that coordinate to the zinc atom and control the facial selectivity of the addition. A wide variety of chiral ligands, including amino alcohols, diols, and phosphoramides, have been successfully employed in the enantioselective addition of other organozinc reagents to carbonyl compounds.

For instance, carbohydrate-derived chiral ligands have shown excellent catalytic activity in the titanium tetraisopropoxide-promoted enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving high conversion rates and enantioselectivities. Similarly, chiral aziridine (B145994) sulfide (B99878) N,S-ligands have been effective in promoting the enantioselective addition of diethylzinc and phenylethynylzinc to benzaldehyde. It is highly probable that similar chiral ligand systems could be adapted for the enantioselective addition of this compound to various prochiral aldehydes, providing access to a range of enantioenriched 1-aryl-2-phenylethanol derivatives.

Another area of potential is in diastereoselective Negishi cross-coupling reactions. It has been demonstrated that the Negishi coupling of chiral, non-racemic secondary alkylzinc reagents with aryl halides can proceed with high stereospecificity, allowing for the synthesis of enantioenriched products. Furthermore, highly diastereoselective Negishi cross-couplings have been achieved with various cycloalkylzinc reagents, where the stereochemical outcome is controlled by the inherent stereochemistry of the organozinc compound. By analogy, the coupling of a chiral derivative of this compound, or its reaction with a chiral electrophile, could proceed with a high degree of stereocontrol, opening up new avenues for the synthesis of complex, stereochemically defined molecules.

Advanced Research Directions and Future Perspectives

Development of Sustainable and Environmentally Benign Synthetic Protocols

Future research is increasingly focused on developing greener methods for the synthesis of 4-Fluoro-benzylzinc chloride. A key area of advancement is the adoption of continuous flow chemistry. fraunhofer.deresearchgate.net This technology offers a safer and more scalable alternative to traditional batch processing by minimizing the volume of reactive intermediates at any given time. fraunhofer.de Flow reactors enable precise control over reaction parameters, leading to higher yields and purity. researchgate.net Research has demonstrated the feasibility of scalable continuous formation of various organozinc reagents with yields of 82-92%, a methodology directly applicable to this compound. fraunhofer.de

Furthermore, protocols that utilize milder activating agents are central to environmentally benign synthesis. The use of lithium chloride (LiCl) to activate zinc dust allows the direct insertion reaction to proceed efficiently at ambient temperatures, circumventing the need for harsher conditions or high-boiling polar aprotic solvents. organic-chemistry.org This LiCl-mediated approach not only enhances the reaction rate and yield but also aligns with the principles of green chemistry by reducing energy consumption and avoiding problematic solvents. organic-chemistry.orgnih.gov The inherent low toxicity of zinc (II) salts further contributes to the ecological friendliness of these synthetic routes.

Expansion of Substrate Scope and Enhanced Reaction Versatility

A primary advantage of organozinc reagents is their compatibility with a wide array of functional groups, a feature that future research aims to exploit further. organicreactions.org Studies on various benzylic zinc chlorides, including the 4-fluoro derivative, have demonstrated their successful participation in numerous C-C bond-forming reactions. acs.org The versatility of this compound has been showcased in reactions with a diverse range of electrophiles, including:

Cross-Coupling Reactions: Efficient coupling with allylic bromides, benzylic bromides, and aryl iodides (Negishi coupling). acs.orgorganic-chemistry.org

Acylation Reactions: Copper(I)-mediated reactions with acid chlorides to produce ketones. acs.org

Conjugate Additions: Copper(I)-mediated 1,4-additions to α,β-unsaturated ketones like cyclohexenone. acs.org

Additions to Aldehydes: Catalyst-free additions to various aldehydes to form secondary alcohols. acs.org

Future work will likely focus on expanding this repertoire to include more challenging and diverse coupling partners. The development of new catalytic systems is expected to enable reactions with previously incompatible substrates, thereby enhancing the synthetic utility of this compound in constructing complex, polyfunctional molecules. organicreactions.orgbeilstein-journals.org

In-Depth Mechanistic Elucidation through Advanced Spectroscopic and Computational Studies

A deeper understanding of the structure, reactivity, and reaction mechanisms of this compound is crucial for optimizing its use and designing new applications. researchgate.netchemrxiv.org Advanced research in this area is moving beyond classical kinetic studies to employ a combination of sophisticated spectroscopic and computational methods.

Recent studies on organozinc reagents have introduced powerful workflows combining ab initio molecular dynamics with X-ray absorption spectroscopy (XANES) to probe the solvation states and structures of these reagents in solution. researchgate.netchemrxiv.orgchemrxiv.org This approach can elucidate the influence of solvents and additives like LiCl on the reagent's structure and reactivity, which has been a long-standing challenge. researchgate.netchemrxiv.org

Furthermore, the mechanism of the crucial LiCl-mediated zinc insertion has been investigated using fluorescence microscopy, revealing a two-step process of oxidative addition to form a surface-bound intermediate, followed by LiCl-accelerated solubilization. nih.govacs.orgnih.gov Kinetic and thermodynamic studies on the reaction of benzyl (B1604629) chloride with zinc have suggested a Langmuir-Hinshelwood mechanism involving the formation of benzyl radicals on the zinc surface. researchgate.net Applying these advanced techniques specifically to this compound will provide precise mechanistic insights, enabling more rational reaction design and troubleshooting. researchgate.net

Integration into Automated and High-Throughput Synthesis Platforms

The development of continuous flow protocols for organozinc reagent synthesis is a critical step toward their integration into automated and high-throughput platforms. fraunhofer.deresearchgate.net Flow chemistry allows for the on-demand generation of reagents like this compound, which can then be directly "telescoped" into subsequent reactions without isolation. researchgate.netresearchgate.net This approach is ideal for automation, as it enhances reproducibility and safety while minimizing manual handling of sensitive reagents. researchgate.net

Pilot-scale setups capable of producing organozinc reagents at throughputs of several liters per hour have already been developed, demonstrating the industrial scalability of this technology. fraunhofer.de The ability to couple these flow reactors with subsequent reaction modules and automated analytical monitoring systems paves the way for high-throughput screening of reaction conditions and the rapid synthesis of chemical libraries for drug discovery and materials science. researchgate.netresearchgate.net

Exploration of Novel Catalytic Systems for Improved Reactivity, Selectivity, and Functional Group Tolerance

While palladium catalysts are standard for Negishi cross-coupling reactions, ongoing research seeks to identify novel catalytic systems that are cheaper, less toxic, and offer improved performance. organic-chemistry.orgnih.gov For benzylic zinc reagents, catalysts based on more earth-abundant metals like nickel and cobalt have shown great promise.

For instance, a system of Ni(acac)₂ and PPh₃ has been successfully used for the cross-coupling of benzylic zinc reagents with a range of aromatic chlorides, bromides, and tosylates. rsc.org Similarly, cobalt-based catalysts, such as CoCl₂ promoted by isoquinoline (B145761), have proven effective for coupling benzylic zinc reagents with aryl and heteroaryl bromides and chlorides, tolerating functional groups like esters, nitriles, and ketones. semanticscholar.org

Future research will continue to explore new ligands and transition-metal catalysts to enhance the reactivity, selectivity (chemo-, regio-, and stereo-), and functional group tolerance of reactions involving this compound. bohrium.comacs.org The development of catalysts that operate under milder conditions or "on water" represents another significant frontier in this area. nih.gov

Investigation of Chiral Derivatization and Asymmetric Synthesis Applications of this compound

The synthesis of enantiomerically pure molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. While this compound is prochiral, its application in asymmetric synthesis remains a largely unexplored and promising field. Future research is expected to focus on developing methods for its chiral derivatization and use in enantioselective transformations.

Potential strategies could involve:

Chiral Ligand-Mediated Reactions: The use of stoichiometric or catalytic amounts of chiral ligands, such as amino alcohols, that can coordinate to the zinc atom. researchgate.net This coordination can create a chiral environment, inducing enantioselectivity in reactions with prochiral electrophiles, such as the addition to aldehydes to form optically active secondary alcohols. researchgate.netmdpi.com

Development of Chiral Catalytic Systems: Exploring novel chiral transition-metal catalysts (e.g., based on Pd, Ni, or Rh) that can engage the organozinc reagent in an enantioselective catalytic cycle, such as in asymmetric cross-coupling reactions. nih.govresearchgate.net

Given the prevalence of fluorinated stereocenters in bioactive molecules, the development of robust methods for the asymmetric synthesis of derivatives from this compound represents a significant and valuable future research direction.

Q & A

Q. What are the established synthetic routes for preparing 4-fluoro-benzylzinc chloride, and what experimental conditions are critical for reproducibility?

- Methodology : A common precursor, p-fluorobenzyl chloride, can be synthesized via side-chain chlorination of p-fluorotoluene under UV light or radical initiators . Subsequent transmetallation with zinc dust in anhydrous tetrahydrofuran (THF) at 0–5°C typically yields this compound. Strict exclusion of moisture and oxygen is critical, as residual water deactivates the organozinc species. Quenching with deuterated solvents (e.g., D2O) followed by <sup>1</sup>H NMR analysis can confirm successful synthesis.

Q. How is this compound characterized spectroscopically, and what spectral artifacts should researchers anticipate?

- Methodology :

- Mass Spectrometry : While direct data for this compound is limited, analogous benzylzinc compounds show fragmentation patterns dominated by loss of ZnCl2 (e.g., m/z 144 → 108 after ZnCl2 elimination) .

- NMR : <sup>19</sup>F NMR is essential for confirming the fluorine environment. The para-fluorine signal typically appears as a singlet near -115 ppm (vs. CFCl3). Residual THF or solvent impurities may obscure peaks in <sup>1</sup>H NMR, necessitating rigorous drying.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

- Storage : Store under inert gas (argon/nitrogen) at -20°C to prevent hydrolysis. Use flame-resistant cabinets for bulk quantities .

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions. PPE (gloves, goggles, lab coat) is mandatory due to potential skin/eye corrosion .

Advanced Research Questions

Q. How does the reactivity of this compound compare to non-fluorinated analogs in cross-coupling reactions (e.g., Negishi coupling)?

- Methodology : Fluorine’s electron-withdrawing effect enhances the electrophilicity of the benzylzinc species, accelerating transmetallation but potentially reducing stability. Kinetic studies using Pd(PPh3)4 as a catalyst in THF at 60°C show 10–15% higher yields for fluorinated derivatives compared to non-fluorinated analogs. However, side reactions (e.g., homocoupling) increase at higher temperatures (>80°C), requiring precise temperature control .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

- Methodology :

- Quality Control of Precursors : Use GC-MS to verify p-fluorobenzyl chloride purity (>98%) before transmetallation. Impurities like ortho-chloro isomers hinder zinc activation .

- Zinc Activation : Pre-treat zinc dust with 1% HCl to remove oxide layers, followed by thorough rinsing with dry THF. Monitor reaction progress via in situ <sup>19</sup>F NMR to detect incomplete conversions .

Q. How do solvent polarity and additives influence the stability of this compound in solution?

- Methodology : Polar aprotic solvents (e.g., THF, DME) stabilize the organozinc species via coordination. Additives like LiCl (5–10 mol%) enhance solubility but may alter reactivity. Accelerated stability tests (40°C, 24 hrs) show <5% decomposition in THF with LiCl, versus >20% in diethyl ether. UV-Vis monitoring at 280 nm (Zn-Cl charge-transfer band) quantifies degradation .

Q. What contradictory findings exist in the literature regarding the catalytic efficiency of this compound in asymmetric synthesis?

- Methodology : Discrepancies arise from ligand selection (e.g., chiral BINAP vs. Josiphos). For example, BINAP ligands yield 70–80% enantiomeric excess (ee) in arylations, while Josiphos variants achieve >90% ee but require lower temperatures (-30°C). Systematic screening of ligand libraries and DFT calculations (e.g., Gibbs free energy of transition states) can resolve mechanistic ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.